D-CANALINE

Vue d'ensemble

Description

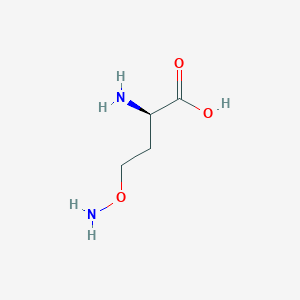

®-2-Amino-4-(aminooxy)butanoic acid is a non-proteinogenic amino acid that has garnered interest in various scientific fields due to its unique structure and properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-(aminooxy)butanoic acid typically involves the use of protected amino acids and subsequent deprotection steps. One common method includes the use of tert-butyl esters of Nα-protected amino acids, which are then reacted with aminooxy agents under controlled conditions . The reaction conditions often involve the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .

Industrial Production Methods: Industrial production methods for ®-2-Amino-4-(aminooxy)butanoic acid are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. Enzymatic methods using specific dehydrogenases and transaminases have also been explored for the production of enantiopure forms of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: ®-2-Amino-4-(aminooxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and aminooxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amino alcohols .

Applications De Recherche Scientifique

®-2-Amino-4-(aminooxy)butanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ®-2-Amino-4-(aminooxy)butanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions and participate in the inhibition of enzymes such as histone deacetylases and cholinesterases . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Butyric Acid: A simple carboxylic acid with different functional groups.

Aminocaproic Acid: Another amino acid derivative with distinct properties and applications.

2-Aminobutyric Acid: A related compound with similar structural features but different reactivity.

Uniqueness: ®-2-Amino-4-(aminooxy)butanoic acid is unique due to the presence of both an amino and an aminooxy group, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes and participate in various biochemical reactions sets it apart from other similar compounds .

Activité Biologique

D-canaline, a structural isomer of L-canaline, has garnered attention in biochemical research due to its unique biological activities. This article explores the compound's biological effects, particularly its inhibitory actions on various enzymes and its potential applications in cancer treatment.

Chemical Structure and Properties

This compound is an amino acid analog characterized by a chiral center that distinguishes it from its L-enantiomer. The structural formula of this compound is:

This compound exhibits properties that are critical for its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on several enzymes, although it is generally less potent than L-canaline. Key findings include:

- Aminotransferase Activity : this compound showed an IC50 value of for inhibiting rat liver aminotransferase activity, which is notably less effective compared to L-canaline (IC50 = ) .

- Ornithine Decarboxylase : this compound was found to inhibit ornithine decarboxylase activity, which is crucial for polyamine synthesis involved in cell growth and differentiation .

Comparative Table of Enzyme Inhibition

| Compound | Target Enzyme | IC50 (M) |

|---|---|---|

| L-Canaline | Aminotransferase | |

| This compound | Aminotransferase | |

| L-Canaline | Ornithine Decarboxylase | Not specified |

| This compound | Ornithine Decarboxylase | Not specified |

Anticancer Activity

This compound has shown promising results in preclinical studies for its anticancer properties. In vitro studies using MIAPaCa-2 pancreatic cancer cells revealed:

- Cell Viability Reduction : At a concentration of , this compound caused over an 80% reduction in cell viability (IC50 = ), comparable to the effects of L-canaline .

- Growth Inhibition : Various esters of canaline were also tested, with this compound exhibiting significant growth-inhibiting activity against cancer cell lines.

Case Studies and Applications

Several case studies highlight the potential applications of this compound in therapeutic settings:

- Pancreatic Cancer : In studies involving MIAPaCa-2 cells, both this compound and its L-counterpart demonstrated substantial cytotoxicity, suggesting their potential as chemotherapeutic agents .

- Antimetabolite Research : The use of this compound as an antimetabolite has been explored, particularly in competitive inhibition scenarios where it affects lysine transport in astrocytes .

Propriétés

IUPAC Name |

(2R)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436383 | |

| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128395-79-9 | |

| Record name | Canaline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128395799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TJQ8CI58K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.